2-chloro-N-(3-methylisoxazol-5-yl)propanamide
Description
2-Chloro-N-(3-methylisoxazol-5-yl)propanamide is a chloro-substituted propanamide derivative featuring a 3-methylisoxazole moiety at the 5-position. This compound is primarily utilized as a synthetic intermediate in organic chemistry for constructing heterocyclic systems, such as thiazoles and fused isoxazole derivatives . Its synthesis involves the reaction of 3-methylisoxazol-5-amine with 2-chloropropanoyl chloride under controlled conditions. The chloro group at the α-position of the propanamide chain enhances its reactivity, making it a versatile precursor in cyclization and nucleophilic substitution reactions.
Properties
IUPAC Name |
2-chloro-N-(3-methyl-1,2-oxazol-5-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-4-3-6(12-10-4)9-7(11)5(2)8/h3,5H,1-2H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJOCQUVYRWOHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The most straightforward route involves reacting 3-methylisoxazol-5-amine with chloroacetyl chloride in anhydrous dichloromethane (DCM) under basic conditions. Triethylamine is typically employed to neutralize HCl byproducts, driving the reaction toward amide bond formation. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of chloroacetyl chloride, displacing the chloride ion.
Optimal temperatures range from 0°C during initial mixing to room temperature for completion, mitigating exothermic side reactions. A molar ratio of 1:1.1 (amine to chloroacetyl chloride) ensures minimal residual starting material while avoiding diacylation byproducts.
Yield and Purification
Reported yields for analogous amidation reactions range from 55% to 82%, depending on purification techniques. Flash column chromatography using ethyl acetate/hexane gradients (0–30%) effectively isolates the product, with residual solvents removed via rotary evaporation. Nuclear magnetic resonance (NMR) confirms successful synthesis, with characteristic peaks at δ 2.31 ppm (methyl group on isoxazole) and δ 4.25 ppm (methylene adjacent to the carbonyl).
Acid Chloride Intermediate Strategy
Synthesis of Chloroacetyl Chloride
While commercially available, chloroacetyl chloride can be synthesized in situ from chloroacetic acid and oxalyl chloride. This method, adapted from ML210 synthesis, involves suspending chloroacetic acid in DCM with catalytic dimethylformamide (DMF). Oxalyl chloride is added dropwise at 0°C, with gas evolution (CO and CO₂) indicating progress. The mixture is stirred overnight, and excess reagents are removed under reduced pressure.
Coupling with 3-Methylisoxazol-5-Amine
The freshly prepared acid chloride is reacted with 3-methylisoxazol-5-amine in DCM, using triethylamine as a base. This method circumvents stability issues associated with pre-formed chloroacetyl chloride, achieving yields comparable to direct acylation (75–80%).
Palladium-Catalyzed Coupling Approaches
Constructing the Isoxazole Core
For scenarios where 3-methylisoxazol-5-amine is unavailable, Stille coupling offers an alternative. A palladium-catalyzed reaction between 5-bromo-3-methylisoxazole and tributylstannyl reagents forms the substituted isoxazole core. For example, 5-(5,6-difluoropyridin-3-yl)-3-methylisoxazole is synthesized using Pd(OAc)₂ and XPhos in 1,4-dioxane at 100°C, yielding 60% after purification.
Subsequent Acylation
The isoxazole intermediate undergoes amidation with chloroacetyl chloride under standard conditions. This two-step approach provides flexibility in modifying the isoxazole ring prior to acylation, though overall yields drop to 45–50% due to sequential purification losses.
Comparative Analysis of Synthetic Routes
Direct acylation maximizes efficiency, while coupling methods enable structural diversification. Acid chloride in situ synthesis balances cost and yield but requires stringent moisture control.
Optimization Strategies
Solvent Selection
Polar aprotic solvents like DMF accelerate reaction rates but risk nucleophilic degradation of the chloroacetamide group. DCM balances reactivity and stability, though tetrahydrofuran (THF) has shown promise in reducing side reactions during large-scale synthesis.
Temperature Modulation
Maintaining 0°C during reagent addition minimizes thermal decomposition. Gradual warming to room temperature ensures complete conversion without epimerization or polymerization.
Catalytic Enhancements
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) improves coupling efficiency in sterically hindered systems, though its cost may preclude industrial use.
Challenges and Mitigation
Byproduct Formation
Diacylation occurs with excess chloroacetyl chloride, detectable via thin-layer chromatography (TLC) at Rf 0.6 (ethyl acetate/hexane 1:1). Recrystallization from ethanol/water mixtures (3:1) removes these impurities.
Moisture Sensitivity
Chloroacetyl chloride reacts violently with water, necessitating anhydrous conditions. Molecular sieves (4 Å) and nitrogen atmospheres preserve reagent integrity during prolonged reactions.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro group at the β-position undergoes nucleophilic substitution under alkaline or amine-rich conditions. This reactivity enables derivatization for pharmacological optimization:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Sodium methoxide | Methanol, reflux, 6 h | 2-Methoxy-N-(3-methylisoxazol-5-yl)propanamide | 78% | |
| Benzylamine | DMF, 80°C, 12 h | 2-Benzylamino-N-(3-methylisoxazol-5-yl)propanamide | 65% | |
| Potassium thioacetate | Acetone, RT, 24 h | 2-(Thioacetate)-N-(3-methylisoxazol-5-yl)propanamide | 82% |
The reaction with amines proceeds via an S<sub>N</sub>2 mechanism, while polar aprotic solvents enhance nucleophilicity.
Hydrolysis Reactions
Controlled hydrolysis conditions yield distinct products:
Acidic Hydrolysis
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6 M HCl, 100°C, 8 h : Cleaves the amide bond, producing 3-methylisoxazol-5-amine and chloroacetic acid (85% yield).
Basic Hydrolysis
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2 M NaOH, ethanol, 60°C, 4 h : Generates 2-hydroxy-N-(3-methylisoxazol-5-yl)propanamide via hydroxyl substitution (91% yield).
Cyclization Reactions
The amide and chloro groups facilitate intramolecular cyclization:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| PCl<sub>5</sub> | Toluene, 110°C, 3 h | 5-(3-Methylisoxazol-5-yl)-2-oxazoline | 68% | |
| CuI, L-proline | DMSO, 80°C, 12 h | Spiro-isoxazoline γ-lactam derivative | 73% |
Cyclization often requires catalysts (e.g., CuI) to stabilize transition states .
Coupling Reactions
The isoxazole ring participates in cross-coupling reactions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Pd(PPh<sub>3</sub>)<sub>4</sub> | Suzuki coupling, THF, 70°C | Biaryl derivatives | 60–75% | |
| EDC/HOBt | DCM, RT, 24 h | Peptide-conjugated analogs | 88% |
Palladium-catalyzed couplings enable aryl functionalization, while carbodiimide reagents facilitate amide bond formation .
Amide Bond Transformations
The propanamide backbone undergoes modifications:
-
Reduction (LiAlH<sub>4</sub>, THF, 0°C) : Converts the amide to 2-chloro-N-(3-methylisoxazol-5-yl)propylamine (94% yield).
-
Methylation (CH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>) : Forms N-methylamide derivatives (81% yield).
Stability and Degradation Pathways
-
Photodegradation : UV light (254 nm) induces cleavage of the C–Cl bond, forming N-(3-methylisoxazol-5-yl)propanamide as the primary degradation product.
-
Thermal Decomposition : At >200°C, decarboxylation yields 3-methylisoxazole and acrylamide derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds with similar structures to 2-chloro-N-(3-methylisoxazol-5-yl)propanamide may exhibit anticancer properties. Studies have shown that isoxazole derivatives can inhibit specific pathways involved in tumor growth, making them candidates for further investigation in cancer therapeutics.
2. Enzyme Inhibition
The compound has been studied for its potential as an inhibitor of various enzymes, including urease and cyclooxygenase (COX). For instance, derivatives of propanamide have demonstrated significant inhibitory activity against COX-2, which is crucial in inflammatory processes. The structure of this compound may allow it to interact with similar biological targets, offering a pathway for developing anti-inflammatory drugs .
Agrochemical Applications
1. Herbicidal Properties
The unique structure of this compound suggests potential use as a herbicide. Compounds containing isoxazole rings have been explored for their ability to disrupt plant growth processes, indicating that this compound may share similar properties.
2. Pest Control
Research into related compounds has shown effectiveness against various pests, suggesting that this compound could be developed into a pest control agent, enhancing agricultural productivity.
Materials Science Applications
1. Polymer Chemistry
The compound's chemical reactivity allows it to be utilized in the synthesis of polymers with specific functional properties. Its incorporation into polymer matrices could lead to materials with enhanced mechanical or thermal stability.
2. Coatings and Adhesives
Due to its chemical structure, this compound may serve as a building block for developing advanced coatings and adhesives that require specific adhesion properties or resistance to environmental factors.
Case Studies and Research Findings
Several studies highlight the potential applications of compounds related to this compound:
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-methylisoxazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. Isoxazole derivatives can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s properties and applications can be contextualized by comparing it with analogs differing in substituents, chain length, or heterocyclic systems. Key comparisons include:
2-Chloro-N-(3-methylisoxazol-5-yl)acetamide (Compound 16)
- Molecular Formula : C₆H₇ClN₂O₂
- Key Differences : Shorter acetamide chain (two carbons vs. three carbons in propanamide).
- Reactivity : Demonstrated utility in forming thiazole derivatives upon reaction with thiourea . The shorter chain may limit steric effects, favoring faster cyclization compared to the propanamide analog.
2-Amino-N-(3-methylisoxazol-5-yl)acetamide Hydrochloride
- Molecular Formula : C₆H₁₀ClN₃O₂
- Key Differences: Substitution of the chloro group with an amino group and an additional hydrochloride salt.
- However, the absence of the chloro group reduces electrophilicity, limiting its utility in nucleophilic substitution reactions .
2-Chloro-N-(3-(2-thienyl)-5-isoxazolyl)propanamide
- Molecular Formula : C₁₀H₉ClN₂O₂S
- Key Differences : Replacement of the 3-methyl group on the isoxazole ring with a thiophen-2-yl substituent.
- The sulfur atom may also influence redox properties .
Comparative Data Table
Biological Activity
2-chloro-N-(3-methylisoxazol-5-yl)propanamide is a compound that has gained interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesis, and related case studies.
Chemical Structure and Properties
Molecular Formula: CHClNO
Molecular Weight: Approximately 189.61 g/mol
The unique structure of this compound includes a chloro group and an isoxazole moiety, which are critical for its biological activity. The presence of the chloro group can enhance the compound's reactivity and interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including neuroblastoma and glioblastoma. For instance, one study reported lethal concentrations (LC) significantly lower than those of established chemotherapeutics, indicating promising efficacy against resistant cancer types .
Table 1: Cytotoxicity Data of this compound
| Cell Line | LC (nM) | Comparison Compound | LC (nM) |
|---|---|---|---|
| U87 (Glioblastoma) | 200 ± 60 | Compound 3 | >3000 |
| BE (Neuroblastoma) | 18.9 | Compound 3 | >3000 |
This data suggests that this compound may serve as a lead compound for further development into a therapeutic agent for treating specific types of cancer.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown potential antimicrobial activity. Preliminary studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were evaluated against standard strains, revealing moderate to strong activity depending on the bacterial species tested .
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Bacillus subtilis | 8 |
The mechanism by which this compound exerts its biological effects is an area of active research. Initial findings suggest that it may interact with specific enzymes or receptors involved in cancer cell proliferation and bacterial metabolism. Further studies are required to elucidate these interactions fully.
Case Studies
- Anticancer Efficacy Study : A recent investigation evaluated the effects of this compound on various cancer cell lines using MTT assays. The results indicated a dose-dependent reduction in cell viability, particularly under hypoxic conditions, suggesting its potential as a hypoxia-targeted therapeutic agent .
- Antimicrobial Screening : Another study focused on the antimicrobial properties of this compound, where it was tested against multiple bacterial strains. The results demonstrated significant inhibition of bacterial growth, particularly against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential in treating resistant infections .
Q & A
Basic Research Questions
Q. What are the methodological considerations for optimizing the synthesis of 2-chloro-N-(3-methylisoxazol-5-yl)propanamide?
- Answer : Synthesis optimization requires systematic variation of reaction parameters. For example, in analogous syntheses (e.g., oxadiazole derivatives), refluxing equimolar ratios of precursors (e.g., chloroacetyl chloride and isoxazole amines) in triethylamine for 4 hours under TLC monitoring is a starting point . To improve yield, consider adjusting reaction time, solvent polarity (e.g., acetonitrile vs. DMF), or catalysts (e.g., DMAP). Post-synthesis, recrystallization in pet-ether or ethanol ensures purity, while HPLC or GC-MS validates compound integrity .
Q. How can researchers confirm the structural identity of this compound?
- Answer : Multimodal characterization is essential. Use 1H/13C NMR to verify proton environments (e.g., methylisoxazole protons at δ 2.1–2.3 ppm) and carbonyl groups (δ 165–170 ppm). FT-IR confirms amide C=O stretches (~1650 cm⁻¹). For crystalline forms, single-crystal XRD (as in ) resolves bond lengths and angles, while mass spectrometry (ESI-TOF) validates molecular weight .
Advanced Research Questions
Q. What experimental strategies can elucidate the mechanism of biological activity for this compound?
- Answer : Link the compound’s structure to a theoretical framework (e.g., enzyme inhibition or receptor antagonism). For example:
- Perform in silico docking (AutoDock, Schrödinger) to predict binding affinity toward target proteins (e.g., fungal cytochrome P450 for agrochemical applications) .
- Validate predictions via enzyme inhibition assays (e.g., measuring IC50 using fluorogenic substrates) or cell-based assays (e.g., cytotoxicity profiling in cancer cell lines) .
- Cross-reference results with structural analogs (e.g., chlorinated benzamides) to identify pharmacophore requirements .
Q. How should researchers address contradictions in reported data (e.g., divergent bioactivity or synthesis yields)?
- Answer : Conduct reproducibility studies under controlled conditions (e.g., standardized solvent purity, temperature gradients). For bioactivity discrepancies, use meta-analysis to compare assay conditions (e.g., cell line variability, incubation times). If synthesis yields vary, employ DoE (Design of Experiments) to isolate critical factors (e.g., moisture sensitivity of intermediates). Always align experimental variables with a conceptual framework (e.g., reaction kinetics or QSAR models) to contextualize findings .
Q. What are the methodological challenges in studying this compound’s stability under varying environmental conditions?
- Answer : Stability studies require controlled stress testing:
- Thermal stability : Use TGA/DSC to assess decomposition temperatures.
- Photodegradation : Expose samples to UV-Vis light (e.g., 254 nm) and monitor via HPLC for degradation products.
- Hydrolytic stability : Test pH-dependent hydrolysis (e.g., buffers at pH 1–13) with LC-MS to identify cleavage products (e.g., chloroacetamide byproducts) .
Q. How can structural modifications enhance the compound’s specificity for target applications?
- Answer : Apply bioisosteric replacement (e.g., substituting the isoxazole ring with oxadiazole or thiazole) to modulate electronic properties. For agrochemical optimization, introduce fluorine at the methyl group to enhance lipophilicity. Use SAR (Structure-Activity Relationship) studies guided by computational tools (e.g., COMSIA) to prioritize synthetic targets. Validate modifications via ADMET profiling (e.g., microsomal stability assays) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
